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Compound Name:

methylphenyl)phenol
CAS No.: 1261899-19-7
Cat. No.: B6381173
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Crystal Structure Analysis: 3-Chloro-5-(2-
methoxy-5-methylphenyl)phenol
Executive Summary & Molecular Architecture

Target Molecule: 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol Chemical Class: Biaryl
Phenol / Halogenated Biphenyl Derivative Key Structural Features:

» Biaryl Axis: The C(5)-C(1") bond connecting the phenol and anisole rings.

 Steric Driver: The ortho-methoxy group (2'-OMe) induces significant torsion, preventing
planarity.

» H-Bonding Potential:
o Donor: Phenolic —OH (Position 1).

o Acceptor: Methoxy Oxygen (Position 2").
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o Halogen: Chlorine (Position 3) capable of Type I/ll halogen bonding.

Significance: This molecule serves as a model for exploring atropisomerism in drug design.
The restricted rotation around the biaryl axis, driven by the 2'-methoxy group, creates a chiral
axis that may resolve into distinct conformers in the solid state.

Crystallization Strategy

The crystallization protocol must balance the solubility differential between the lipophilic biaryl
core and the polar phenolic group.

Solvent Systems

Solvent Mixture . Target Polymorph
System Type Rationale
(viv) Feature

Dimer-driven packing

Hexane / Toluene Minimizes H-bond )
Non-Polar - (Centrosymmetric

(Slow Evap.) competition. ]

dimers).
_ Ethanol / Water Promotes solvent- Solvates/Hydrates

Polar Protic ] ) )

(\VVapor Diff.) mediated H-bonds. (High Z' structures).

) Acetone / Diisopropy! Disrups weak packing  Catemer chains

Polar Aprotic o )

ether forces. (Infinite 1D chains).

Protocol: Vapor Diffusion (Preferred)

¢ Dissolve 20 mg of the compound in 0.5 mL Acetone (good solubility).

e Place in an inner vial.

e Place inner vial into a larger jar containing 5 mL Pentane (anti-solvent).
e Seal and store at 4°C.

o Mechanism: Pentane diffuses into the acetone, slowly increasing supersaturation and
favoring the growth of single crystals suitable for X-ray diffraction (XRD).
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Data Collection & Reduction

Given the presence of the Chlorine atom and the potential for disorder in the methyl/methoxy
groups, the following parameters are critical.

« Radiation Source:Mo Ka (A = 0.71073 A).

o Reasoning: Cu radiation may cause significant absorption/fluorescence due to the
Chlorine atom, lowering data quality. Mo provides better transmission.

o Temperature:100 K (Cryostream).

o Reasoning: Essential to freeze the thermal motion of the terminal 5'-methyl and 2'-
methoxy groups, allowing for precise bond length determination.

 Resolution: Target 0.75 A or better to resolve the electron density of the aromatic rings
clearly.

Structural Analysis: The Core Directive

This section details the specific features to analyze once the structure is solved.

A. Conformational Analysis (The Biaryl Twist)

The most critical parameter is the torsion angle (

) across the C5—-C1' bond.

o Expectation:

o Mechanistic Driver: The steric clash between the 2'-OMe group and the protons at C4/C6 of
the phenol ring prevents planarity.

e Analysis Step: Measure the torsion angle C4-C5—-C1'-C2'. A value near 90° indicates
"orthogonal” stacking, often preferred to minimize repulsion.

B. Hydrogen Bonding Network
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Unlike planar phenols, the meta relationship between the Phenol-OH and the Biaryl linkage
prevents intramolecular H-bonding.

e Primary Synthon: Look for Intermolecular O—H---O(methoxy) interactions.
o Scenario A (Dimer): Two molecules pair up via OH---OMe bonds.

o Scenario B (Chain): Infinite C(2) chains where OH donates to the OH of the next molecule
(cooperative H-bonding), with OMe acting as a passive spectator.

« Secondary Interaction:Cl---Cl or Cl---Tt interactions. Measure distances < 3.50 A to confirm
halogen bonding.

C. Crystal Packing

Analyze the packing efficiency using the Hirshfeld Surface.
e Fingerprint Plot: Look for "spikes" corresponding to O—H---O interactions.

» Void Space: Calculate the void volume. If >10%, the structure may be a desolvated solvate,
indicating potential stability issues.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow from crystal growth to structural validation.
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Target: 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol
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Caption: Workflow for the structural elucidation of the target biaryl phenol, highlighting the
dependency of packing on steric conformation.
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Interaction Logic & Synthon Prediction

Understanding the competition between the Phenol donor and Methoxy acceptor is key.
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Caption: Interaction map showing the primary H-bond donor-acceptor relationships and the
regulating role of the biaryl twist.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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